molecular formula C15H16Cl3NO2 B6603989 N-benzyl-2,2,2-trichloro-N-(4-oxocyclohexyl)acetamide CAS No. 198290-25-4

N-benzyl-2,2,2-trichloro-N-(4-oxocyclohexyl)acetamide

Cat. No.: B6603989
CAS No.: 198290-25-4
M. Wt: 348.6 g/mol
InChI Key: QMHUBXANQQXZIC-UHFFFAOYSA-N
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Description

N-benzyl-2,2,2-trichloro-N-(4-oxocyclohexyl)acetamide is a chemical compound with the molecular formula C15H16Cl3NO2 It is known for its unique structure, which includes a benzyl group, a trichloroacetamide moiety, and a cyclohexyl ring with a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2,2,2-trichloro-N-(4-oxocyclohexyl)acetamide typically involves the reaction of benzylamine with trichloroacetyl chloride, followed by the introduction of the 4-oxocyclohexyl group. The reaction conditions often require the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

    Step 1: Benzylamine reacts with trichloroacetyl chloride in the presence of a base to form N-benzyl-2,2,2-trichloroacetamide.

    Step 2: The intermediate N-benzyl-2,2,2-trichloroacetamide is then reacted with 4-oxocyclohexyl chloride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2,2,2-trichloro-N-(4-oxocyclohexyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or to reduce the trichloroacetamide moiety.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloromethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

N-benzyl-2,2,2-trichloro-N-(4-oxocyclohexyl)acetamide has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis to introduce specific functional groups or to study reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme activity or to study protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-benzyl-2,2,2-trichloro-N-(4-oxocyclohexyl)acetamide involves its interaction with specific molecular targets. The trichloroacetamide moiety can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the modification of enzyme activity or the inhibition of specific biochemical pathways. The benzyl group and the cyclohexyl ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-2,2,2-trichloroacetamide: Lacks the 4-oxocyclohexyl group, making it less complex and potentially less reactive.

    N-benzyl-2,2,2-trichloro-N-(4-hydroxycyclohexyl)acetamide: Contains a hydroxyl group instead of a ketone, which can alter its reactivity and biological activity.

Uniqueness

N-benzyl-2,2,2-trichloro-N-(4-oxocyclohexyl)acetamide is unique due to the presence of both the trichloroacetamide and the 4-oxocyclohexyl groups. This combination of functional groups provides a distinct reactivity profile and potential for diverse applications in scientific research.

Properties

IUPAC Name

N-benzyl-2,2,2-trichloro-N-(4-oxocyclohexyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Cl3NO2/c16-15(17,18)14(21)19(10-11-4-2-1-3-5-11)12-6-8-13(20)9-7-12/h1-5,12H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMHUBXANQQXZIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1N(CC2=CC=CC=C2)C(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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